![molecular formula C26H30FN3O3 B2717077 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897617-68-4](/img/structure/B2717077.png)
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
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Description
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Mechanisms of Action
This compound exhibits several interesting pharmacological properties due to its unique chemical structure. Some of these include:
- Antipsychotic Activity : Research suggests that this compound may have antipsychotic effects, possibly related to its interaction with neurotransmitter receptors in the brain .
- Dopamine Receptor Modulation : The piperazine moiety in the compound may interact with dopamine receptors, influencing neurotransmission and potentially impacting mood and behavior .
- Serotonin Receptor Affinity : The methoxyphenyl group could contribute to serotonin receptor binding, which may have implications for mood regulation and anxiety .
Metabolic Disorders
Reference: IMPPAT Database : Reference: Neuroprotective Effects : Reference: Calcium Channel Blockers : Reference: Anti-Inflammatory Effects : Reference: Anticancer Properties : Reference: Metabolic Disorders
properties
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)16-23(31)24(26(30)32)25(19-6-5-7-22(17-19)33-3)29-14-12-28(13-15-29)21-10-8-20(27)9-11-21/h5-11,16-17,25,31H,4,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPIUNLQMYGXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one |
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